1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a butyl group, and a chlorinated cyanophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the ring or phenyl group. Examples include:
- 1-butyl-N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-(3-chloro-4-aminophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18ClN3O2 |
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Molecular Weight |
319.78 g/mol |
IUPAC Name |
1-butyl-N-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18ClN3O2/c1-2-3-6-20-10-12(7-15(20)21)16(22)19-13-5-4-11(9-18)14(17)8-13/h4-5,8,12H,2-3,6-7,10H2,1H3,(H,19,22) |
InChI Key |
KRTCORKWAODXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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